Isotachioside
Overview
Description
Asymmetric Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a group of natural products known for their diverse structures and significant biological and pharmaceutical activities. The asymmetric synthesis of these compounds has evolved over the past decade, utilizing both traditional methods and innovative strategies. Traditional syntheses have been stereochemically modified, including the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions. Additionally, new methods have been developed, focusing on the formation of bonds within the isoquinoline core and the introduction of substituents at specific positions. Biocatalytic techniques have also been reviewed, highlighting the advancements in the field of chiral nonracemic isoquinoline alkaloid synthesis .
Chemical Synthesis and Tyrosinase-Inhibitory Activity of Isotachioside
Isotachioside and its related glycosides, isolated from Isotachis japonica and Protea neriifolia, are analogs of arbutin, a known tyrosinase inhibitor. The synthesis of isotachioside and its derivatives was achieved through Schmidt glycosylation. The tyrosinase inhibitory activity of these compounds was evaluated, with isotachioside itself not showing significant inhibition even at high concentrations. However, derivatives lacking methyl and benzoyl groups exhibited inhibitory effects, with the glucoside derivative being the most potent. This suggests that the structural combination of resorcinol and glucose plays a crucial role in tyrosinase inhibition .
Tachioside, an Antioxidative Phenolic Glycoside from Bamboo Species
Tachioside, a phenolic glycoside found in various bamboo species, has demonstrated significant antioxidative properties. Its radical scavenging activity and antioxidant capacity were assessed and found to be comparable to that of L-ascorbic acid. The compound was isolated from both culm and leaf extracts of bamboo, with Phyllostachys bambusoides culm containing the highest amount of tachioside. This discovery adds to the understanding of the antioxidative potential of natural compounds found in bamboo species .
Scientific Research Applications
Tyrosinase-Inhibitory Activity : Isotachioside and its related glycosides, due to their structural similarity to arbutin, a known tyrosinase inhibitor, have been synthesized and evaluated for their tyrosinase inhibitory activity. It was found that isotachioside and similar derivatives lacked significant tyrosinase inhibition (Matsumoto, Nakajima, Iwadate, & Nihei, 2018).
Anti-allergic Inflammatory Activities : A study on the stems of Lindera obtusiloba Blume isolated phenolic glycosides, including isotachioside. These compounds were examined for their anti-allergic inflammatory activities, specifically their effects on histamine release and gene expressions of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in human mast cells (Choi, Lee, Kim, Na, Kim, & Lee, 2013).
Anti-inflammatory Potential : Isotachioside and other phenolic derivatives from the twigs of Betula schmidtii showed anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide-activated cells (Park, Cha, Subedi, Kim, & Lee, 2019).
Antioxidant and Enzyme Inhibitory Activities : Extracts from Sarcolobus globosus, which include isotachioside among other phenolic glycosides, were evaluated for their antioxidant and 15-lipoxygenase inhibitory activities. This suggests potential applications of isotachioside in managing oxidative stress-related conditions (Wangensteen, Miron, Alamgir, Rajia, Samuelsen, & Malterud, 2006).
DNA Cleavage Activity : Studies on Polygonum cuspidatum identified isotachioside as one of the compounds with significant DNA cleavage activity. This indicates potential applications in genetic and molecular biology research (Li, 2003).
Pharmacological Significance in Traditional Medicine : Research on roots of Actinidia macrosperma isolated compounds like isotachioside for the first time, highlighting its pharmacological significance in traditional medicine (Ding, Wang, & Wang, 2007).
Isolation from Various Plant Species : Isotachioside has been isolated from various plant species, such as Spiraea prunifolia var. simpliciflora, indicating its widespread occurrence in nature and potential for various applications (Kim, Song, Cho, Kwon, Song, Ahn, Kang, & Baek, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHRPZXRYZMDC-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317741 | |
Record name | Isotachioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isotachioside | |
CAS RN |
31427-08-4 | |
Record name | Isotachioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31427-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isotachioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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